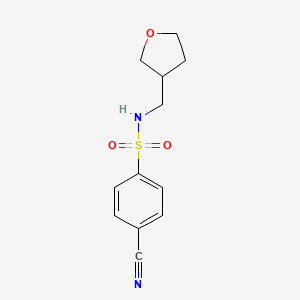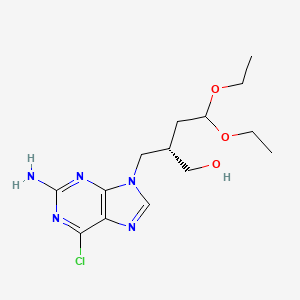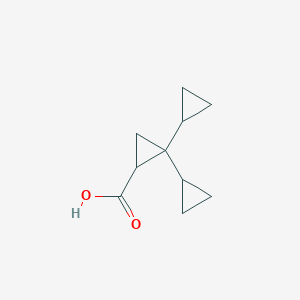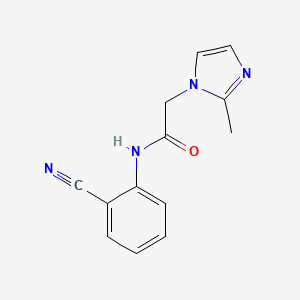
N-(2-cyanophenyl)-2-(2-methyl-1H-imidazol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-cyanophenyl)-2-(2-methyl-1H-imidazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-2-(2-methyl-1H-imidazol-1-yl)acetamide typically involves the reaction of 2-cyanophenylamine with 2-methylimidazole in the presence of a suitable acylating agent. The reaction is usually carried out under reflux conditions in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(2-cyanophenyl)-2-(2-methyl-1H-imidazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-(2-aminophenyl)-2-(2-methyl-1H-imidazol-1-yl)acetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(2-cyanophenyl)-2-(2-methyl-1H-imidazol-1-yl)acetamide would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The nitrile group may also play a role in binding to specific molecular targets.
相似化合物的比较
Similar Compounds
- N-(2-cyanophenyl)-2-(1H-imidazol-1-yl)acetamide
- N-(2-cyanophenyl)-2-(2-methyl-4H-imidazol-4-yl)acetamide
Comparison
Compared to similar compounds, N-(2-cyanophenyl)-2-(2-methyl-1H-imidazol-1-yl)acetamide may exhibit unique properties due to the presence of the 2-methyl group on the imidazole ring. This substitution can influence the compound’s reactivity, biological activity, and overall stability.
属性
分子式 |
C13H12N4O |
|---|---|
分子量 |
240.26 g/mol |
IUPAC 名称 |
N-(2-cyanophenyl)-2-(2-methylimidazol-1-yl)acetamide |
InChI |
InChI=1S/C13H12N4O/c1-10-15-6-7-17(10)9-13(18)16-12-5-3-2-4-11(12)8-14/h2-7H,9H2,1H3,(H,16,18) |
InChI 键 |
SDPJKTVLOQSNSF-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CN1CC(=O)NC2=CC=CC=C2C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



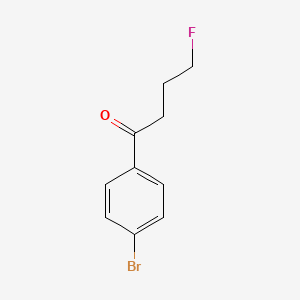
![Methyl 3-(2'-(dicyclohexylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14898424.png)


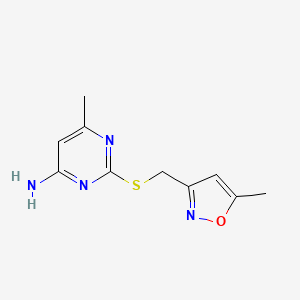
![4-[(2',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14898459.png)
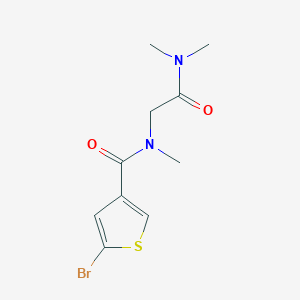
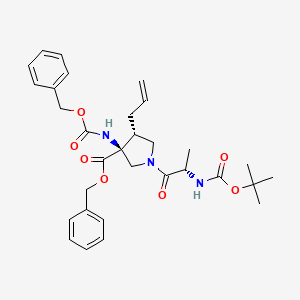
![n-(3-(1h-Pyrazol-1-yl)propyl)benzo[d]thiazol-2-amine](/img/structure/B14898471.png)
![7-ethyl-5-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B14898477.png)
